3-(1H-1,2,4-三唑-1-基)苯甲酸甲酯

描述

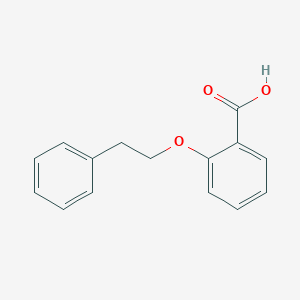

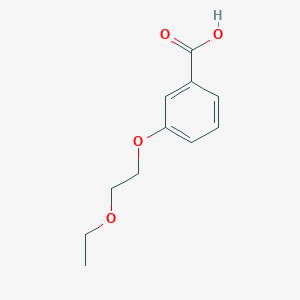

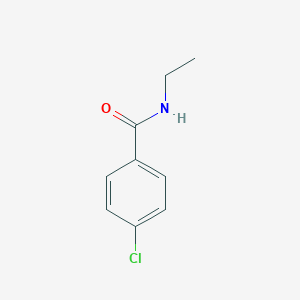

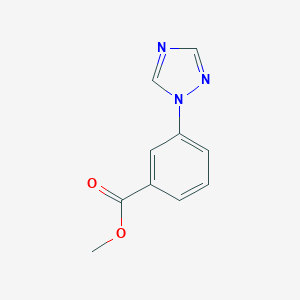

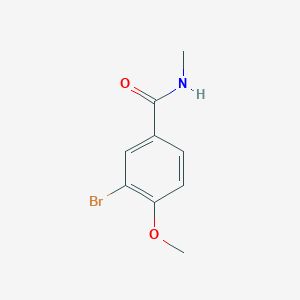

“Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 .

Synthesis Analysis

The synthesis of triazole compounds like “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” can be achieved through the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its efficiency and versatility .Molecular Structure Analysis

The molecular structure of “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” can be represented by the InChI code: 1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 .Chemical Reactions Analysis

Triazole compounds, including “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate”, are known for their wide range of biological activities, including antibacterial, antimalarial, and antiviral activities . They can participate in various chemical reactions due to the presence of the triazole ring.Physical And Chemical Properties Analysis

“Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.科学研究应用

生物活性与应用

医药和药理学中的三唑衍生物

由于广泛的生物活性,三唑衍生物在开发新药中至关重要。这些化合物因其抗炎、抗血小板、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性而受到研究。三唑类中可能的不同结构变异允许针对各种生物靶点进行靶向合成和评估,突出了它们在解决疾病(包括被忽视的疾病和对当前治疗产生耐药性的新兴病原体)中的潜力 (Ferreira et al., 2013).

合成应用

新型三唑衍生物的合成

三唑环系统可用作合成具有潜在药用应用的新化合物的多功能支架。已经开发了各种合成方法,包括生态友好型方法,以有效构建三唑衍生物。这些方法促进了探索三唑的生物活性和将其纳入药物发现计划 (de Souza et al., 2019).

材料科学应用

质子传导聚合物膜

发现 1,2,4-三唑衍生物是开发燃料电池中质子传导膜的有前途的材料。这些化合物提高了膜的热稳定性、机械强度和离子电导率,使其适用于高温应用。该应用展示了三唑衍生物在能源相关技术中的潜力 (Prozorova & Pozdnyakov, 2023).

缓蚀

金属表面的缓蚀

三唑衍生物已被公认为各种金属和合金的有效缓蚀剂。这些化合物保护金属表面的具体机制包括形成保护层,防止腐蚀性物质到达金属表面。这种特性在金属寿命至关重要的工业应用中尤为有益 (Hrimla et al., 2021).

作用机制

Target of Action

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate is a compound that has been found to interact with Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds with similar structure exhibited significant HSP90α binding affinity . The interaction between the compound and HSP90 is likely facilitated by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The interaction of Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate with HSP90 affects the function of this protein, leading to changes in the biochemical pathways it is involved in. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Pharmacokinetics

In silico studies of similar compounds suggest that they possess drug-like properties

Result of Action

The binding of Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate to HSP90 can lead to significant cellular effects. For instance, compounds with similar structure have shown to induce apoptosis in certain cell lines . The flow cytometric analysis revealed that these compounds induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .

属性

IUPAC Name |

methyl 3-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYSGGAEUCELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623584 | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167626-27-9 | |

| Record name | Benzoic acid, 3-(1H-1,2,4-triazol-1-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)

![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)